2-Hydroxymethylthieno[2,3-b]-thiophene
Description
2-Hydroxymethylthieno[2,3-b]thiophene is a fused heterocyclic compound featuring a thieno[2,3-b]thiophene core substituted with a hydroxymethyl (-CH₂OH) group at the 2-position. This compound belongs to the thienothiophene family, characterized by fused thiophene rings that enhance π-conjugation and electronic delocalization. Thieno[2,3-b]thiophene derivatives are notable for their applications in organic electronics, chemosensors, and medicinal chemistry due to their tunable optoelectronic properties and structural versatility .
Properties
Molecular Formula |
C7H6OS2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
thieno[2,3-b]thiophen-5-ylmethanol |
InChI |
InChI=1S/C7H6OS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-3,8H,4H2 |
InChI Key |
QEIHQVOSYBNVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences in Thienothiophene Isomers
Thienothiophene derivatives vary in the fusion position of their thiophene rings, leading to distinct electronic and steric properties:
Key Findings :
- Thieno[3,2-b]thiophene derivatives exhibit stronger linear conjugation, resulting in higher charge-carrier mobilities (e.g., 3.0 cm² V⁻¹ s⁻¹ in DATT-based semiconductors) compared to thieno[2,3-b] analogs .
- Selenium substitution (e.g., selenopheno[2,3-b]thiophene) enhances intramolecular charge transfer (ICT) and red-shifts absorption/emission spectra due to Se’s lower electronegativity and larger atomic size .
Functional Group Modifications
The hydroxymethyl group in 2-hydroxymethylthieno[2,3-b]thiophene distinguishes it from other derivatives:
Key Findings :
- Hydroxymethyl derivatives are less explored but offer synthetic flexibility for post-modification (e.g., esterification, etherification) .
- Carboxylic acid derivatives (e.g., thieno[2,3-b]thiophene-2-carboxylic acid) are pivotal in polymer synthesis for optoelectronic devices .
Chemosensors:
- Thieno[3,2-b]thiophene-based sensors (e.g., sensor 58) exhibit bathochromic shifts (Δλ > 50 nm) and "turn-on" fluorescence responses to fluoride ions due to ICT mechanisms .
- Thieno[2,3-b]thiophene analogs (e.g., sensor 59) show weaker solvatochromism and "turn-off" responses, attributed to cross-conjugation limiting charge delocalization .
Organic Semiconductors:
- DATT (dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene): Achieves field-effect mobilities up to 3.0 cm² V⁻¹ s⁻¹ but faces challenges with molecular orientation in thin films .
- BTBT ([1]benzothieno[3,2-b][1]benzothiophene): Superior two-dimensional packing and mobilities >5 cm² V⁻¹ s⁻¹, highlighting the importance of linear conjugation .
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